molecular formula C4H4N2O B043898 4-Hydroxypyrimidine CAS No. 4562-27-0

4-Hydroxypyrimidine

Cat. No. B043898
CAS RN: 4562-27-0
M. Wt: 96.09 g/mol
InChI Key: DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4HP can be synthesized through various methods, including the gas-phase tautomeric equilibrium with its ketonic forms, 4-pyrimidinone (4PO) and 6-pyrimidinone (6PO). The free jet absorption millimeterwave spectrum reveals that 4PO is more stable than 4HPcis by 2.0(9) kJ/mol, indicating a preference for the ketonic form over the hydroxyl form in certain conditions (Sánchez et al., 2007).

Molecular Structure Analysis

The molecular structure of 4HP and its derivatives has been extensively studied using various spectroscopic techniques. DFT calculations and spectroscopy studies on 4-hydroxyphenyl substituted thiopyrimidine derivatives provide insight into their 3D geometries and electronic structures, which are crucial for understanding their chemical behavior and reactivity (Akbas et al., 2018).

Chemical Reactions and Properties

The reactivity of 4HP and its N-oxides in electrophilic substitution reactions has been investigated, revealing a new accessible method for its synthesis and the reactivities of the heterocyclic ring positions (Gashev et al., 1989). Additionally, a "One Pot," environmentally friendly synthesis of multifunctional 6-hydroxypyrimidines demonstrates the compound's potential for green chemistry applications (Gupta et al., 2014).

Physical Properties Analysis

Investigations into the keto-enol tautomerism of 4HP using synchrotron-based techniques have provided detailed information on the populations of constituent tautomers and their thermodynamic parameters, highlighting the effect of substituents on the stability of tautomers (Giuliano et al., 2010).

Chemical Properties Analysis

The synthesis and structural characterization of metal-organic frameworks based on 4HP derivatives underscore its versatility in forming coordination polymers with various metal ions, which could have implications for its chemical properties and potential applications in catalysis and material science (Gao et al., 2006).

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application: Pyrimidines, including 4-Hydroxypyrimidine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement . Furthermore, the coupling of 4-hydrazino-pyrrolopyrimidines and benzaldehyde produced two compounds which also exhibited noticeable anti-inflammatory activity .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. HIF Prolyl Hydroxylase Domain Inhibition

  • Summary of Application: 4-Hydroxypyrimidine has been studied as a promising class of inhibitors for the hypoxia inducible factor (HIF) prolyl hydroxylases (PHDs), which are targets for treatment of a variety of diseases including anaemia .
  • Methods of Application: The study involved structure–activity relationship and crystallographic studies on 4-hydroxypyrimidine-containing PHD inhibitors .
  • Results or Outcomes: The study provided clues for the synthesis of novel pyrimidine analogs possessing enhanced PHD inhibitory activities with minimum toxicity .

3. Chlorination

  • Summary of Application: Chlorination with equimolar POCl3 can be efficiently achieved not only for hydroxypyrimidines, but also for many other substrates .
  • Methods of Application: The method involves the reaction of 4-Hydroxypyrimidine with equimolar POCl3 .
  • Results or Outcomes: The study demonstrated an efficient method for the chlorination of hydroxypyrimidines .

4. Antioxidant Applications

  • Summary of Application: Pyrimidines, including 4-Hydroxypyrimidine, are known to exhibit antioxidant effects . These effects are attributed to their ability to neutralize free radicals and other reactive oxygen species, which can cause cellular damage .
  • Methods of Application: The antioxidant activity of pyrimidines is typically assessed using assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation .
  • Results or Outcomes: A large number of pyrimidines have been found to exhibit potent antioxidant effects .

5. Anticancer Applications

  • Summary of Application: Pyrimidine derivatives, including 4-Hydroxypyrimidine, have been widely applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activities .
  • Methods of Application: The anticancer activity of pyrimidines is typically assessed using cell viability assays in various cancer cell lines .
  • Results or Outcomes: Several pyrimidine-based drugs have been established as treatments for various types of cancer .

6. Antimicrobial Applications

  • Summary of Application: Pyrimidines, including 4-Hydroxypyrimidine, have been reported to exhibit antimicrobial activities .
  • Methods of Application: The antimicrobial activity of pyrimidines is typically assessed using assays that measure their ability to inhibit the growth of various bacteria and fungi .
  • Results or Outcomes: A number of pyrimidines have been found to exhibit potent antimicrobial effects .

7. Antiviral Applications

  • Summary of Application: Pyrimidines, including 4-Hydroxypyrimidine, have been reported to exhibit antiviral activities . These effects are attributed to their ability to inhibit the replication of various viruses .
  • Methods of Application: The antiviral activity of pyrimidines is typically assessed using assays that measure their ability to inhibit the replication of various viruses in cell cultures .
  • Results or Outcomes: A number of pyrimidines have been found to exhibit potent antiviral effects .

8. Antifungal Applications

  • Summary of Application: Pyrimidines, including 4-Hydroxypyrimidine, have been reported to exhibit antifungal activities . These effects are attributed to their ability to inhibit the growth of various fungi .
  • Methods of Application: The antifungal activity of pyrimidines is typically assessed using assays that measure their ability to inhibit the growth of various fungi in cell cultures .
  • Results or Outcomes: A number of pyrimidines have been found to exhibit potent antifungal effects .

9. Antituberculosis Applications

  • Summary of Application: Pyrimidines, including 4-Hydroxypyrimidine, have been reported to exhibit antituberculosis activities . These effects are attributed to their ability to inhibit the growth of Mycobacterium tuberculosis .
  • Methods of Application: The antituberculosis activity of pyrimidines is typically assessed using assays that measure their ability to inhibit the growth of Mycobacterium tuberculosis in cell cultures .
  • Results or Outcomes: A number of pyrimidines have been found to exhibit potent antituberculosis effects .

Safety And Hazards

4-Hydroxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The interest in 3,4-dihydropyrimidine-2 (1 H )- (thio)ones, which includes 4-Hydroxypyrimidine, is increasing every day, mainly due to their paramount biological relevance . The Biginelli reaction is the classical approach to reaching these scaffolds, although the product diversity suffers from some limitations . Future research is expected to focus on overcoming these limitations and exploring new applications of 4-Hydroxypyrimidine .

properties

IUPAC Name

1H-pyrimidin-6-one
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InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
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InChI Key

DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CNC1=O
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Molecular Formula

C4H4N2O
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DSSTOX Substance ID

DTXSID5063524
Record name 4-Hydroxypyrimidine
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Molecular Weight

96.09 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS]
Record name 4-Hydroxypyrimidine
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Vapor Pressure

0.0000664 [mmHg]
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Product Name

4-Hydroxypyrimidine

CAS RN

4562-27-0, 51953-17-4
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Synthesis routes and methods I

Procedure details

When an equivalent amount of 4-pyrimidone is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19, 2-(1,6-dihydro-6-oxopyrimidin-1-yl)ethyl chloride is isolated after column chromatography (4-pyrimidone, Aldrich, 34%, B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl)-3H-pyrimidin-4-one is prepared by following the procedure described in example 1a (step 5a) using 182 mg of sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate (obtained in step 2a) and 197 mg of 5-fluoro-2-methyl-2,3-dihydro-1H-indole (reference example 1a). After silica column purification, eluent: 98/02 dichloromethane/methanol, 85 mg of 5-fluoro-2-[2-(5-fluoro-2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one are obtained in the form of a white solid, the characteristics of which are the following:
Name
sodium (5-fluoro-4-morpholin-4-yl-6-oxo-1,6-dihydropyrimidin-2-yl)acetate
Quantity
182 mg
Type
reactant
Reaction Step One
Name
5-fluoro-2-methyl-2,3-dihydro-1H-indole
Quantity
197 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyrimidine
Reactant of Route 2
4-Hydroxypyrimidine
Reactant of Route 3
4-Hydroxypyrimidine
Reactant of Route 4
4-Hydroxypyrimidine
Reactant of Route 5
4-Hydroxypyrimidine
Reactant of Route 6
4-Hydroxypyrimidine

Citations

For This Compound
1,530
Citations
M Li, F Zhao, M Sillanpää, Y Meng, D Yin - Separation and Purification …, 2015 - Elsevier
The removal of 2-diethylamino-6-methyl-4-hydroxypyrimidine (DTMHP) in simulated wastewater was investigated using a three-dimensional electrodes reactor with ceramic particles …
Number of citations: 75 www.sciencedirect.com
BM Giuliano, V Feyer, KC Prince… - The Journal of …, 2010 - ACS Publications
The keto−enol tautomerism of 4-hydroxypyrimidine and of the related molecules S-methyl-2-… S-CH 3 group (that is, in going from 4-hydroxypyrimidine to S-methyl-2-thiouracil) does not …
Number of citations: 39 pubs.acs.org
JP Holt‐Martyn, R Chowdhury, A Tumber… - …, 2020 - Wiley Online Library
… class of 4-hydroxypyrimidine-containing PHD inhibitors. … In the case of the 4-hydroxypyrimidine inhibitors (B), the biphenyl … studies on potent 4-hydroxypyrimidine PHD inhibitors, which …
MM Greenberg, Z Hantosi, CJ Wiederholt… - Biochemistry, 2001 - ACS Publications
Exposure of DNA to oxidative stress produces a variety of DNA lesions including the formamidopyrimidines, which are derived from the purines. These lesions may play important roles …
Number of citations: 61 pubs.acs.org
DT Beranek, CC Weis, FE Evans, CJ Chetsanga… - Biochemical and …, 1983 - Elsevier
… The synthetic ring-opened adduct was characterized by mass and NMR spectroscopy as N 5 -methyl-N 5 -formyl-2,5,6-triamino-4-hydroxypyrimidine and appears to exist in two …
Number of citations: 77 www.sciencedirect.com
IM El-deenm, HK Ibrahim - Phosphorus, Sulfur, and Silicon and the …, 2000 - Taylor & Francis
2-Mercapto-4-hydroxypyrimidine[3,4-b]coumarin (3) was prepared by the condensation of 3-ethoxycarhonylcoumarin (1) with thiourea. Alkylation of 3 with alkyl halides (namely, methyl …
Number of citations: 13 www.tandfonline.com
A Les, L Adamowicz - Journal of Physical Chemistry, 1990 - ACS Publications
… 2- and 4-hydroxypyrimidine are parent compounds of numerous biologically important … Additionally, for the two parent molecules, 2-hydroxypyrimidine and 4-hydroxypyrimidine, …
Number of citations: 68 pubs.acs.org
R Sanchez, BM Giuliano, S Melandri… - Journal of the …, 2007 - ACS Publications
… 4-Hydroxypyrimidine presents the same kind of tautomeric and conformational possibilities … 2-Pyridinone/2-hydroxypyridine (2PO/2HP) and 4-hydroxypyrimidine and its keto forms (4HP/…
Number of citations: 41 pubs.acs.org
TLP Galvao, IM Rocha… - The Journal of …, 2013 - ACS Publications
… 4-Hydroxypyrimidine can exist in tautomeric equilibrium with two ketonic forms, (1, 2) 4(3H)-… the gaseous-phase structure of 4-hydroxypyrimidine is evaluated by theoretical calculations …
Number of citations: 30 pubs.acs.org
S Jeyavijayan - Journal of Molecular Structure, 2015 - Elsevier
This study is a comparative analysis of FTIR and FT-Raman spectra of 2-amino-4-hydroxypyrimidine. The total energies of different conformations have been obtained from DFT (B3LYP…
Number of citations: 10 www.sciencedirect.com

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